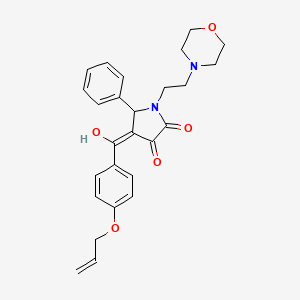

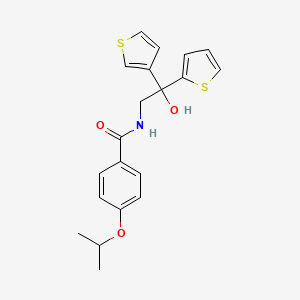

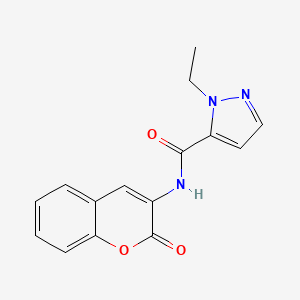

![molecular formula C11H12S B2458139 Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane CAS No. 98585-81-0](/img/structure/B2458139.png)

Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane

Übersicht

Beschreibung

“Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCPs are organic compounds and the simplest members of the bicyclic bridged compounds family . They are hydrocarbons with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCPs are highly strained molecules . In 2012, BCPs were demonstrated to be bioisosteres of the phenyl ring .

Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . They are highly strained molecules . The structure of “Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane” specifically includes a phenylsulfanyl group attached to the BCP core .Chemical Reactions Analysis

BCPs have been used in various applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Functionalization

Bicyclo[1.1.1]pentane, a component of Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane, is widely recognized as a bioisostere for aryl, tert-butyl, and internal alkynes. Research by Wu et al. (2020) and others demonstrates various methods for the synthesis and functionalization of bicyclo[1.1.1]pentane derivatives. These methods include the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes and the development of radical-mediated sulfonyl alkynylation, allylation, and cyanation of propellane. Such functionalization techniques are crucial in medicinal chemistry and drug discovery, contributing to the development of bioactive molecules with improved physicochemical properties (Wu et al., 2020) (Wu et al., 2021).

2. Applications in Medicinal Chemistry

In medicinal chemistry, bicyclo[1.1.1]pentane motifs have gained popularity as bioisosteres because of their ability to impact key physicochemical properties. Studies like those by Measom et al. (2017) and Auberson et al. (2017) have investigated the incorporation of bicyclo[1.1.1]pentane moieties in inhibitors and drug candidates, noting improvements in aqueous solubility and decreases in nonspecific binding. These findings highlight the potential of bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane derivatives in enhancing the properties of pharmaceutical compounds (Measom et al., 2017) (Auberson et al., 2017).

3. Development of Bicyclo[1.1.1]pentane-Based Building Blocks

Research efforts like those of Lasányi et al. (2022) focus on developing stable bicyclo[1.1.1]pentane-based building blocks for organic synthesis. This is crucial for expanding the utility of bicyclo[1.1.1]pentane in various chemical reactions, thereby facilitating the synthesis of complex molecules with potential applications in drug development and other fields of chemistry (Lasányi et al., 2022).

4. Advanced Synthetic Techniques

Kanazawa et al. (2017) and Zhang et al. (2020) have contributed to the development of advanced synthetic techniques involving bicyclo[1.1.1]pentane. These techniques, such as the radical multicomponent carboamination of [1.1.1]propellane, enable the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. Such advancements are significant in creating diverse and complex bicyclo[1.1.1]pentane-based compounds for potential use in pharmaceuticals and other applications (Kanazawa et al., 2017) (Zhang et al., 2020).

Zukünftige Richtungen

The future directions in the study and application of BCPs include further exploration of their bioisosteric properties in drug discovery . There is also a need for more scalable and practical methods for the synthesis of BCPs . The development of methodology for substitution of the bridge positions in BCPs is also an area of future research .

Eigenschaften

IUPAC Name |

1-phenylsulfanylbicyclo[1.1.1]pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12S/c1-2-4-10(5-3-1)12-11-6-9(7-11)8-11/h1-5,9H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGWEHWIGICNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane | |

CAS RN |

98585-81-0 | |

| Record name | Bicyclo[1.1.1]pentan-1-yl(phenyl)sulphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

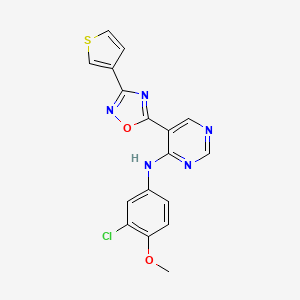

![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)

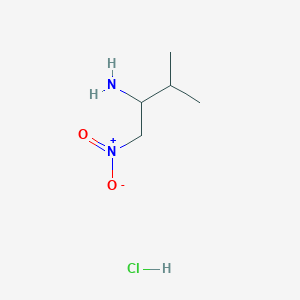

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)

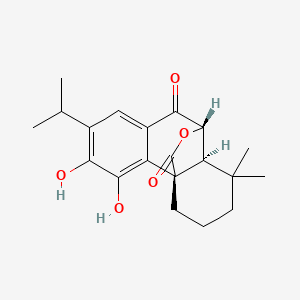

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)